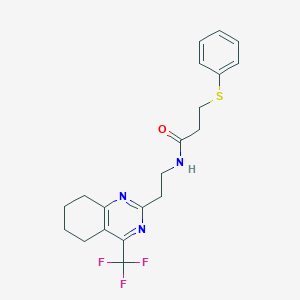
3-(phenylthio)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(phenylthio)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C20H22F3N3OS and its molecular weight is 409.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(phenylthio)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)propanamide, commonly referred to as a trifluoromethylated quinazoline derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance metabolic stability and biological potency.
The compound's chemical structure is characterized by the following properties:
- Molecular Formula : C20H22F3N3OS
- Molecular Weight : 409.5 g/mol
- CAS Number : 1396708-55-6
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group enhances lipophilicity and can influence the binding affinity to target enzymes or receptors. Studies have suggested that compounds with similar structures may act on pathways involved in cancer proliferation and inflammation.
Anticancer Properties
Recent studies have indicated that quinazoline derivatives exhibit significant anticancer activity. The mechanism involves:
- Inhibition of Kinases : Quinazolines are known to inhibit various kinases involved in cell signaling pathways that promote cancer cell growth. For instance, they can inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers.
- Induction of Apoptosis : These compounds can trigger programmed cell death in cancer cells through the activation of intrinsic apoptotic pathways.
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of quinazoline derivatives:
- Bacterial Inhibition : Compounds similar to this compound have shown efficacy against various bacterial strains by disrupting cell wall synthesis and function.
Case Studies and Research Findings
-
Study on Anticancer Activity :
- A study published in Journal of Medicinal Chemistry evaluated a series of quinazoline derivatives and found that compounds with trifluoromethyl substitutions exhibited enhanced potency against human breast cancer cell lines (MCF-7). The compound under discussion showed IC50 values significantly lower than those of standard chemotherapeutics .
-
Antimicrobial Efficacy :
- In a recent investigation into the antimicrobial properties of quinazoline derivatives, it was reported that several compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Escherichia coli. The presence of the phenylthio group was noted to contribute positively to this activity .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C20H22F3N3OS |
| Molecular Weight | 409.5 g/mol |
| CAS Number | 1396708-55-6 |
| Anticancer IC50 | < 10 µM (MCF-7 cells) |
| Antimicrobial MIC | 1 - 10 µM (various strains) |
特性
IUPAC Name |
3-phenylsulfanyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3OS/c21-20(22,23)19-15-8-4-5-9-16(15)25-17(26-19)10-12-24-18(27)11-13-28-14-6-2-1-3-7-14/h1-3,6-7H,4-5,8-13H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHNYFMADKIYGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)CCSC3=CC=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













